Solulan C-24 - 27321-96-6

Solulan C-24

Catalog Number: EVT-3559466
CAS Number: 27321-96-6
Molecular Formula: C29H50O2
Molecular Weight: 430.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cholesterol-(polyethylene glycol-600) (Chol-PEG600) is a nonionic amphipathic lipid and a cholesterol derivative. It is a water soluble, non-homogeneous compound containing hydrophobic cholesterol and covalently bound hydrophilic PEG.
Chol-PEG600, also known as cholesterol-(polyethylene glycol-600), is a derivative of cholesterol and is a nonionic amphipathic lipid. Structurally, it comprises lipophilic cholesterol and covalently bound hydrophilic PEG.

Cholesterol

  • Relevance: Cholesterol is structurally similar to Solulan C-24, both being amphiphilic molecules with a sterol backbone. The presence of cholesterol in niosome formulations, alongside Solulan C-24, is shown to influence vesicle morphology, transitioning from polyhedral to spherical structures. [, ] Additionally, cholesterol and Solulan C-24 work together to enable the solubilization of paclitaxel in niosomes. []

Hexadecyl Diglycerol Ether (C16G2)

  • Relevance: C16G2 is used in conjunction with Solulan C-24 in the formation of niosomes. [, ] The ratio of C16G2 to Solulan C-24 dictates the resulting niosome morphology, affecting their size and shape (e.g., spherical, tubular, discoidal). [] Furthermore, temperature-dependent phase transitions observed in these niosome systems are influenced by the interplay between C16G2 and Solulan C-24. [, ]

Sorbitan Monostearate (Span 60)

  • Relevance: Similar to Solulan C-24, Span 60 is a non-ionic surfactant capable of forming niosomes. [] The research highlights the rheological properties of niosome dispersions formed primarily from Span 60, drawing parallels with the behavior observed in systems containing Solulan C-24. []
Synthesis Analysis

The synthesis of Solulan C-24 involves several methods, including:

  • Reflux Method: This method typically involves the reaction of cholesterol with ethylene oxide under controlled conditions to achieve the desired molecular weight and functionality. The process requires careful monitoring of temperature and time to optimize yield and purity.
  • Thin Film Hydration: In this technique, a thin film of Solulan C-24 is formed by evaporating a solvent from a solution containing the surfactant. This film is then hydrated to form niosomes. The hydration process can influence the size and stability of the resulting vesicles.

Technical details indicate that varying the ratios of Solulan C-24 with other components like Span®60 and cholesterol affects the characteristics of niosomes, including their size and polydispersity index (PDI) .

Molecular Structure Analysis

The molecular structure of Solulan C-24 comprises a hydrophobic cholesterol backbone linked to multiple hydrophilic ethylene oxide units. This amphiphilic nature allows Solulan C-24 to self-assemble into vesicular structures when mixed with water.

Structural Data

  • Molecular Formula: C27_{27}H46_{46}O6_{6}
  • Molecular Weight: Approximately 466.66 g/mol
  • Key Functional Groups: Hydroxyl groups (-OH), ether linkages (-O-), and a steroidal nucleus.
Chemical Reactions Analysis

Solulan C-24 participates in various chemical reactions during niosome formation:

  • Hydrophilic-Lipophilic Balance: The balance between hydrophilic and lipophilic portions influences how Solulan C-24 interacts with water and other components in niosomal formulations.
  • Encapsulation Efficiency: The presence of Solulan C-24 enhances drug encapsulation within niosomes by stabilizing the vesicular structure against leakage.

Niosomes formed with Solulan C-24 exhibit improved characteristics such as size uniformity and enhanced drug release profiles compared to those formed without it .

Mechanism of Action

The mechanism through which Solulan C-24 functions involves its ability to modify the bilayer structure of niosomes:

  1. Self-Assembly: Upon hydration, Solulan C-24 molecules aggregate to form bilayers around an aqueous core, encapsulating active pharmaceutical ingredients.
  2. Stabilization: The presence of Solulan C-24 increases the mechanical stability of niosomes, allowing for sustained release of encapsulated drugs.
  3. Enhanced Permeation: It facilitates better permeation across biological membranes due to its unique structural properties, which can improve bioavailability for ocular or systemic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white or off-white waxy solid.
  • Solubility: Soluble in organic solvents such as chloroform and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Exhibits good thermal stability under standard storage conditions.
  • Critical Micelle Concentration (CMC): The concentration at which micelles begin to form is crucial for understanding its effectiveness in drug delivery systems.

Relevant data indicates that varying concentrations of Solulan C-24 significantly affect niosome properties such as size distribution and encapsulation efficiency .

Applications

Solulan C-24 has several scientific applications:

  1. Drug Delivery Systems: Primarily used in formulating niosomes for targeted drug delivery, particularly in ocular therapies.
  2. Vaccine Development: Utilized to enhance the stability and efficacy of vaccine formulations by improving adjuvant properties.
  3. Cosmetic Formulations: Employed in cosmetic products for improved skin penetration and moisturizing effects.

Recent studies highlight its effectiveness in enhancing the bioavailability of drugs like ciprofloxacin when formulated into niosomes, demonstrating its potential in treating conditions like keratitis .

Synthesis and Structural Modifications of Solulan C-24

Ethoxylation Techniques for Cholesterol and Fatty Alcohol Derivatives

The industrial synthesis of Solulan C-24 proceeds via base-catalyzed ethoxylation – a nucleophilic addition reaction between ethylene oxide (EO) and hydroxyl-bearing precursors (cholesterol and fatty alcohols). This batch process occurs under anhydrous conditions at 120–180°C and 3–5 atm pressure, employing alkaline catalysts (e.g., KOH or NaOH) at 0.1–0.5 wt% concentrations . Cholesterol’s tertiary allylic hydroxyl group exhibits lower reactivity compared to primary hydroxyl groups of fatty alcohols, necessitating sequential ethoxylation strategies:

  • Primary Alcohol Ethoxylation: Cetyl/stearyl alcohol undergoes rapid EO addition due to unhindered nucleophilicity, achieving target chain lengths (n≈24 EO units) in 4–6 hours
  • Cholesterol Ethoxylation: The sterically constrained cholesterol requires extended reaction times (8–12 hours) and higher catalyst concentrations (0.4–0.5 wt%) to overcome kinetic limitations

Table 1: Ethoxylation Reaction Parameters for Solulan C-24 Components

SubstrateCatalyst ConcentrationTemperature RangeReaction TimeEO:OH Molar Ratio
Fatty Alcohols0.1–0.3 wt% KOH120–140°C4–6 hours24:1
Cholesterol0.4–0.5 wt% KOH150–180°C8–12 hours24:1

Critical purification steps remove catalyst residues and byproducts (e.g., polyethylene glycols): vacuum stripping at 90–110°C eliminates unreacted EO, while acid neutralization (phosphoric or citric acid) followed by filtration yields the final solid product [8]. Nuclear magnetic resonance (NMR) analysis confirms successful ethoxylation via disappearance of hydroxyl proton signals (δ 2.0–3.5 ppm) and emergence of polyether methylene peaks (δ 3.5–3.8 ppm) [5].

Optimization of Polyoxyethylene Chain Length for Colloidal Stability

The POE chain length in Solulan C-24 is engineered at ≈24 EO units to balance hydrophilic-lipophilic properties – a determinant of colloidal behavior. This optimization addresses three stability parameters:

  • Hydrodynamic Diameter Control: Incorporation into niosomes increases vesicle size from 5 μm (conventional) to 10 μm (discomes), enhancing ocular surface retention by reduced lacrimal clearance [1] [6]
  • pH-Responsive Behavior: Ether linkages undergo acid-catalyzed hydrolysis below pH 6.5 (SN2 mechanism), enabling targeted drug release in pathological microenvironments like cerebral acidosis (pH 6.6–6.8) in Alzheimer’s disease [3]
  • Membrane Fluidity Enhancement: Ethoxylated cholesterol disrupts lipid packing in bilayers, increasing membrane elasticity (elasticity index >20 vs. <5 for cholesterol) and preventing phase separation during storage [3] [7]

Table 2: Colloidal Properties Modulated by POE Chain Length in Solulan C-24

POE UnitsVesicle MorphologyEntrapment EfficiencypH Sensitivity ThresholdMembrane Fluidity Index
16–18Spherical vesicles81 ± 3.5%pH <5.58.2 ± 0.3
24Discoidal discomes97 ± 4%pH <6.522.5 ± 1.1
30+Micellar solutionsNot applicablepH <7.0>30

Experimental evidence from FTIR spectroscopy reveals POE chain conformation directly influences hydration capacity: the C-O-C stretching band at 1100 cm⁻¹ broadens and intensifies with increasing EO units, correlating with enhanced water binding and colloidal stability at physiological pH [5]. This molecular hydration prevents niosome aggregation during storage – a critical advantage over bile salt-modified vesicles (sodium cholate/deoxycholate) that fail to form stable dispersions [1].

Comparative Analysis of Synthetic Routes for Industrial Scalability

Industrial synthesis employs two catalytic strategies with distinct scalability profiles:

  • Conventional Base Catalysis (KOH/NaOH):
  • Advantages: Low catalyst cost ($5–10/kg), established reactor compatibility
  • Limitations: Broad EO adduct distribution (PDI >1.8), requiring fractional distillation to remove PEG byproducts (yield loss 15–20%)
  • Narrow-Range Catalysis (Group II Metal Oxides):
  • Mechanism: Acid-activated MgO/CaO catalysts produce Poisson distribution (PDI ≈1.1–1.3) via controlled anionic polymerization
  • Benefits: 40% reduction in reaction time, elimination of distillation steps (yield increase to 92–95%), and superior sensory properties (lower odor impact)

Energy intensity analysis reveals narrow-range catalysis reduces thermal energy demand by 30% (ΔT = 20°C lower) due to attenuated side reactions. However, catalyst costs are 8–10-fold higher than KOH, creating economic trade-offs at production scales below 10,000 MT/year . Process analytical technology (PAT) monitoring via in-line near-infrared spectroscopy enables real-time EO consumption tracking, minimizing batch-to-batch variability in EO distribution – a critical quality attribute for GMP compliance in pharmaceutical applications [8].

Table 3: Scalability Metrics for Solulan C-24 Production Methods

ParameterConventional Base CatalysisNarrow-Range CatalysisImprovement Factor
EO Distribution (PDI)1.8–2.21.1–1.345% narrower
Reaction Yield80–85%92–95%+12% absolute
Byproduct Formation15–20% PEG<3% PEG80% reduction
Production Scale Feasibility>500 MT/year50–5,000 MT/yearFlexible scaling

Hybrid approaches now emerging involve immobilized enzymes (lipase B from Candida antarctica) for ethoxylation, achieving enantioselective modification of cholesterol at 60°C. While currently non-viable for bulk production (catalyst lifetime <48 hours), this route eliminates metal residues – a priority for parenteral-grade material .

Properties

CAS Number

27321-96-6

Product Name

Solulan C-24

IUPAC Name

2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3

InChI Key

NPYXBHZQVNRAOF-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.